Ethyl 4-(ethoxyamino)benzoate
Description
Ethyl 4-(ethoxyamino)benzoate is an ethyl benzoate derivative featuring an ethoxyamino (-NH-OCH₂CH₃) substituent at the para position of the aromatic ring. These analogs differ in functional groups (e.g., alkylamino, sulfonamide, carbamoyl, or heterocyclic substituents), which significantly influence their chemical behavior and biological activity. This article compares this compound with its closest structural relatives, leveraging data from diverse sources to highlight key differences and applications.
Properties
CAS No. |
848950-33-4 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 4-(ethoxyamino)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(13)9-5-7-10(8-6-9)12-15-4-2/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
LDNVMFVPCBXFFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(ethoxyamino)benzoate typically involves the esterification of 4-(ethoxyamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by recrystallization or distillation to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis techniques are often employed to optimize reaction times and improve yields. These methods involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethoxyamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives .
Scientific Research Applications
Ethyl 4-(ethoxyamino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(ethoxyamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Ethyl 4-Aminobenzoate ()
- Structure: Basic scaffold with a primary amino (-NH₂) group at the para position.
- Synthesis : Prepared via diazotization and coupling reactions ().
- Properties: Acts as a precursor for more complex derivatives. Ethoxylated versions (e.g., Ethoxylated ethyl-4-aminobenzoate in ) exhibit high water solubility due to extensive ethylene oxide chains (C₅₉H₁₁₁NO₂₇, MW 1266.6) .
Ethyl 4-(Dimethylamino)benzoate ()
- Structure: Dimethylamino (-N(CH₃)₂) substituent.
- Applications : Used as a co-initiator in resin cements, demonstrating higher reactivity and conversion efficiency compared to methacrylate-based initiators .
- Solubility : Soluble in polar solvents like DMSO, making it suitable as an internal calibrant in qNMR .
Ethyl 4-((11-(Hexylamino)-11-Oxoundecyl)Oxy)Benzoate ()
- Structure : Long-chain ether (-O-) and amide (-CONH-) functionalities.
- Synthesis : Prepared via Williamson etherification, demonstrating versatility in introducing bifunctional groups .
Physicochemical Properties
Key Findings and Implications
- Substituent Effects :
- Electron-Donating Groups (e.g., -N(CH₃)₂): Increase solubility and reactivity in polymer applications .
- Bulky Substituents (e.g., long-chain ethers): Reduce crystallinity, enhancing material flexibility .
- Polar Functional Groups (e.g., sulfonamide): Improve biological activity but may limit bioavailability .
- Synthetic Flexibility : Ethyl benzoate derivatives are highly tunable, enabling tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
